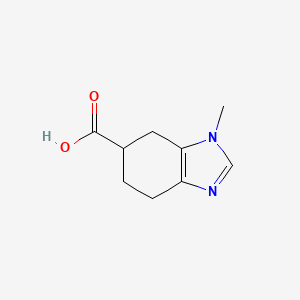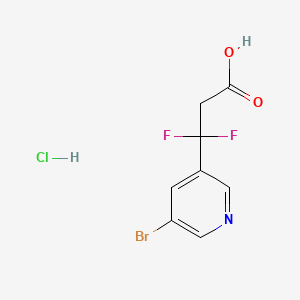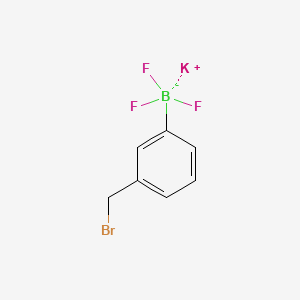
Potassium (3-(bromomethyl)phenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-(bromomethyl)phenyl)trifluoroborate is an organotrifluoroborate compound that contains a trifluoroborate anion. Organotrifluoroborates are known for their stability and ease of handling, making them valuable reagents in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (3-(bromomethyl)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in organic synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-(bromomethyl)phenyl)trifluoroborate undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium (3-(bromomethyl)phenyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium (3-(bromomethyl)phenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the transmetalation step with palladium catalysts. This process leads to the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
- Potassium (3-methylphenyl)trifluoroborate
Uniqueness
Potassium (3-(bromomethyl)phenyl)trifluoroborate is unique due to the presence of the bromomethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis, offering more options for the modification of molecules compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H6BBrF3K |
|---|---|
Molekulargewicht |
276.93 g/mol |
IUPAC-Name |
potassium;[3-(bromomethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c9-5-6-2-1-3-7(4-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
InChI-Schlüssel |
JCLFVEHROZEREB-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)CBr)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


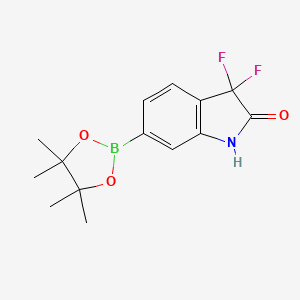
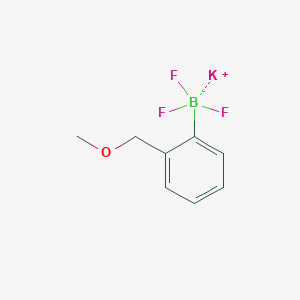
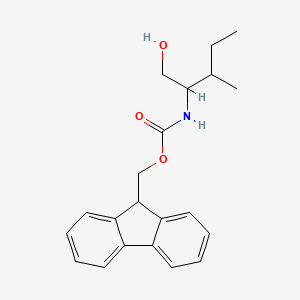
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
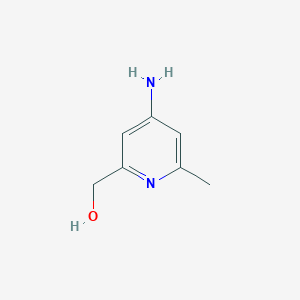

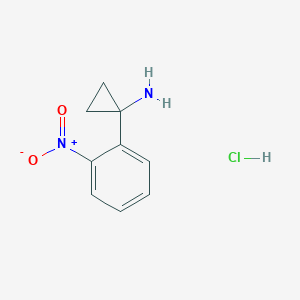
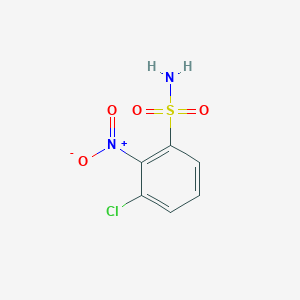
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)

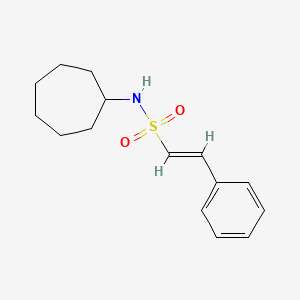
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
